![molecular formula C19H13NO5 B2462657 2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone CAS No. 303997-22-0](/img/structure/B2462657.png)
2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone” is a chemical compound with the molecular formula C19H13NO5 . It is a derivative of naphthoquinone, a class of organic compounds characterized by a naphthalene core with two carbonyl groups at the 1 and 4 positions .
Molecular Structure Analysis
The molecular structure of “2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone” is based on a naphthoquinone core with additional functional groups. The compound has a molecular weight of 335.31 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone” are not fully detailed in the available resources. The compound has a molecular weight of 335.31 .
Scientific Research Applications
Anticancer Properties
This compound exhibits promising anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Its unique structure may interfere with cellular processes critical for tumor growth .
Photodynamic Therapy (PDT)
2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone can serve as a photosensitizer in PDT. When exposed to light of specific wavelengths, it generates reactive oxygen species (ROS) that selectively damage cancer cells. PDT is used in treating skin cancers, esophageal cancer, and other localized malignancies .
Electrochemical Sensors
Due to its redox properties, this compound finds applications in electrochemical sensors. Researchers have explored its use as an electrode material for detecting various analytes, such as neurotransmitters, environmental pollutants, and biomolecules. Its sensitivity and stability make it an attractive candidate for sensor development .
Organic Synthesis
The unique oxoethyl group in 2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone allows for versatile functionalization. Organic chemists utilize it as a building block for synthesizing complex molecules. Its reactivity and regioselectivity contribute to efficient synthetic routes .
Antioxidant Activity
Despite its nitro group, this compound exhibits antioxidant properties. It scavenges free radicals and protects cells from oxidative stress. Researchers have explored its potential in mitigating oxidative damage associated with various diseases .
Biological Redox Processes
In biological systems, redox processes play a crucial role. This compound’s ability to undergo reversible redox reactions makes it relevant in understanding cellular electron transfer pathways. Researchers study its interactions with enzymes and redox-active proteins .
Materials Science
2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone’s unique electronic properties make it interesting for materials science. It has been investigated for use in organic semiconductors, conducting polymers, and optoelectronic devices. Its π-conjugated system contributes to charge transport and optical properties .
Photophysics and Spectroscopy
Researchers explore the absorption and emission properties of this compound. Its UV-visible absorption spectrum reveals insights into its electronic transitions. Fluorescence and phosphorescence studies provide valuable data for understanding its excited-state behavior .
Future Directions
Mechanism of Action
Target of Action
Naphthoquinones, the class of compounds to which it belongs, are known to interact with a variety of biological targets, including enzymes and receptors involved in cell growth and proliferation .
Mode of Action
Naphthoquinones are known to exert their effects through various mechanisms, such as redox cycling and generation of reactive oxygen species (ros), which can lead to oxidative stress and cell death . They can also interact with DNA and proteins, disrupting normal cellular functions .
Biochemical Pathways
Naphthoquinones are known to interfere with multiple cellular pathways, including those involved in cell growth, proliferation, and apoptosis . They can also inhibit enzymes involved in DNA synthesis and repair, leading to DNA damage and cell death .
Pharmacokinetics
Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .
Result of Action
Based on the known effects of naphthoquinones, it can be inferred that this compound may induce cell death through mechanisms such as oxidative stress, dna damage, and disruption of normal cellular functions .
properties
IUPAC Name |
2-methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO5/c1-11-16(19(23)15-8-3-2-7-14(15)18(11)22)10-17(21)12-5-4-6-13(9-12)20(24)25/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGKWYPKVUZODV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

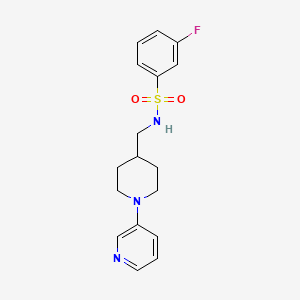
![(4-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2462575.png)
![3-{[acetyl(phenyl)amino]methyl}-N-(5-chloro-2-methoxyphenyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2462578.png)
![1-[2,2-Dimethyl-6-[3-(trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2462580.png)

![4-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2462583.png)
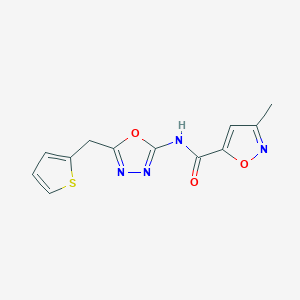
![8-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine](/img/structure/B2462586.png)
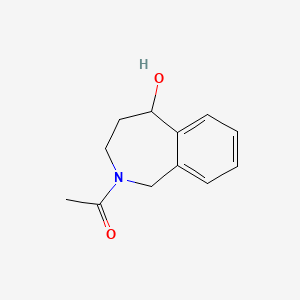

![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2462592.png)
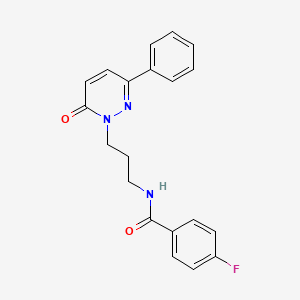
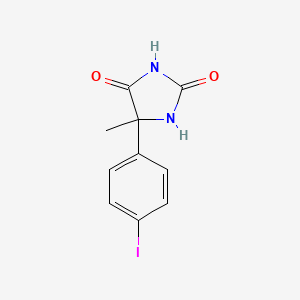
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2462596.png)